molecular formula C20H21ClN2 B12629767 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine CAS No. 918873-42-4

6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine

Cat. No.: B12629767
CAS No.: 918873-42-4
M. Wt: 324.8 g/mol
InChI Key: JEUYHKHUYDVGDC-UHFFFAOYSA-N
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Description

6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine is a complex organic compound characterized by its unique structural features, including a chlorophenyl group attached to a cyclobutyl ring, which is further connected to a dicyclopropylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine typically involves multiple steps, starting with the preparation of the cyclobutyl and pyridazine intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine is unique due to its dicyclopropylpyridazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

918873-42-4

Molecular Formula

C20H21ClN2

Molecular Weight

324.8 g/mol

IUPAC Name

6-[1-(4-chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine

InChI

InChI=1S/C20H21ClN2/c21-16-8-6-15(7-9-16)20(10-1-11-20)18-12-17(13-2-3-13)19(23-22-18)14-4-5-14/h6-9,12-14H,1-5,10-11H2

InChI Key

JEUYHKHUYDVGDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)C3=NN=C(C(=C3)C4CC4)C5CC5

Origin of Product

United States

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